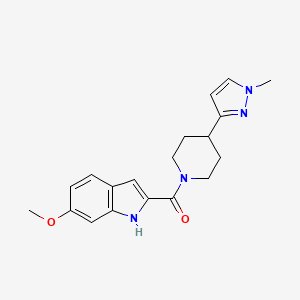
(6-methoxy-1H-indol-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(6-methoxy-1H-indol-2-yl)(4-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methanone is a chemical compound that belongs to the class of indole derivatives. It has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
Aplicaciones Científicas De Investigación
Anticancer Activity
Indole derivatives have been found to be effective in the treatment of cancer cells . They have been used in the synthesis of compounds that demonstrated effective activities towards various tumour cell lines .
Antimicrobial Activity
Indole derivatives have shown significant antimicrobial properties . This makes them potential candidates for the development of new antimicrobial drugs.
Antiviral Activity
Indole derivatives have been reported as antiviral agents . They have shown inhibitory activity against various viruses, making them potential candidates for antiviral drug development.
Anti-inflammatory Activity
Indole derivatives have been found to possess anti-inflammatory properties . This makes them potential candidates for the development of new anti-inflammatory drugs.
Antioxidant Activity
Indole derivatives have shown antioxidant properties . They can be used in the development of new antioxidant drugs.
Antidiabetic Activity
Indole derivatives have shown antidiabetic properties . This makes them potential candidates for the development of new antidiabetic drugs.
Antimalarial Activity
Indole derivatives have shown antimalarial properties . They can be used in the development of new antimalarial drugs.
Anticholinesterase Activity
Indole derivatives have shown anticholinesterase properties . This makes them potential candidates for the development of new anticholinesterase drugs.
Mecanismo De Acción
Target of Action
It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a broad range of biological activities .
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that indole derivatives may affect a wide range of biochemical pathways.
Result of Action
Indole derivatives have been reported to exhibit a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.
Propiedades
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[4-(1-methylpyrazol-3-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O2/c1-22-8-7-16(21-22)13-5-9-23(10-6-13)19(24)18-11-14-3-4-15(25-2)12-17(14)20-18/h3-4,7-8,11-13,20H,5-6,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCXAHVXKQSLFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCN(CC2)C(=O)C3=CC4=C(N3)C=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{1-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2760226.png)
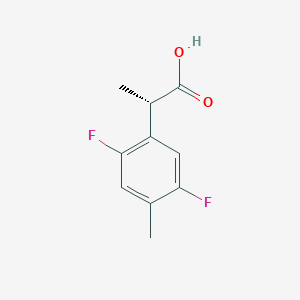
![2-{[(4-Fluoro-3-nitrophenyl)amino]methyl}phenol](/img/structure/B2760230.png)
![2,6-difluoro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2760232.png)

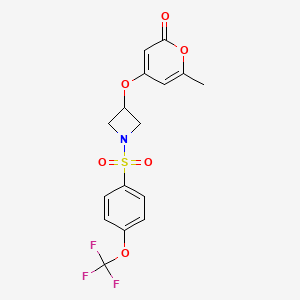
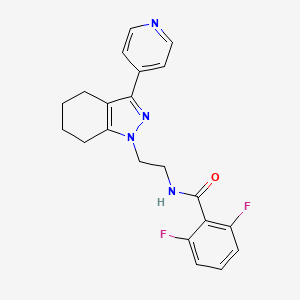
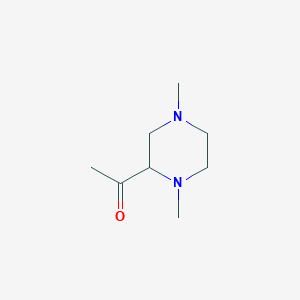
![Methyl 2-[(1-propan-2-ylpyrazol-3-yl)amino]acetate](/img/structure/B2760243.png)
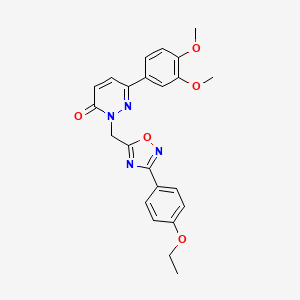
![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2760245.png)

![3-{[(4-Chlorophenyl)methyl]sulfamoyl}-4-methoxybenzoic acid](/img/structure/B2760248.png)
![4-[4-Fluoro-3-(trifluoromethyl)benzoyl]thiomorpholine-3-carbonitrile](/img/structure/B2760249.png)